molecular formula C10H11F3O B12588625 1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene CAS No. 646041-21-6

1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene

Cat. No.: B12588625
CAS No.: 646041-21-6
M. Wt: 204.19 g/mol
InChI Key: ASIYWWJKIRBESZ-SSDOTTSWSA-N
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Description

1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a methoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the efficient production of high-quality 1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene .

Chemical Reactions Analysis

Types of Reactions: 1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups, such as methyl or ethyl groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the observed pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

646041-21-6

Molecular Formula

C10H11F3O

Molecular Weight

204.19 g/mol

IUPAC Name

1-[(1R)-1-methoxyethyl]-4-(trifluoromethyl)benzene

InChI

InChI=1S/C10H11F3O/c1-7(14-2)8-3-5-9(6-4-8)10(11,12)13/h3-7H,1-2H3/t7-/m1/s1

InChI Key

ASIYWWJKIRBESZ-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(F)(F)F)OC

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)OC

Origin of Product

United States

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